1-(2,6-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound structurally similar to estrogens and selective estrogen receptor modulators []. While its specific classification is not explicitly stated in the provided literature, its structural features suggest it belongs to the class of pyridinecarboxamide derivatives. Its primary role in scientific research appears to be investigating its potential as a therapeutic agent for diseases associated with impaired gastrointestinal motility [].
1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, commonly referred to as WU-1, is a synthetic small molecule identified for its potential as an anti-malarial agent. This compound is part of a broader class of pyridinecarboxamide derivatives that have shown promise in disrupting glucose transport in the malaria-causing parasite Plasmodium falciparum. The compound's structure includes a dichlorobenzyl moiety and a pyridinecarboxamide framework, which are crucial for its biological activity.
The compound was discovered through high-throughput screening of the Maybridge HitFinder chemical library, indicating its availability as a commercial reagent rather than a novel synthesis focus. It falls under the category of pyridine derivatives, specifically targeting glucose transport mechanisms in parasites, making it a candidate for further research in anti-malarial drug development.
The molecular structure of 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide features several key components:
The structural formula can be represented as follows:
Key structural data includes bond lengths and angles that are consistent with similar compounds in its class. The compound crystallizes in a specific space group that influences its solid-state properties .
While specific reactions involving 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide are not widely documented, its mechanism of action as an inhibitor of glucose transport suggests potential interactions with biological targets such as transport proteins in Plasmodium falciparum. The compound acts primarily through non-covalent interactions that disrupt normal glucose uptake processes.
The primary mechanism by which 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves binding to the PfHT protein (the primary glucose transporter in Plasmodium falciparum). Kinetic analyses indicate that WU-1 functions as a non-competitive inhibitor:
This inhibition disrupts the energy metabolism of the parasite, which relies heavily on glucose for survival .
The physical properties of 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide include:
Chemical properties may include stability under standard laboratory conditions but could vary based on pH and temperature influences.
The most significant application of 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide lies in its potential use as an anti-malarial drug. Its ability to inhibit glucose transport makes it a promising candidate for therapeutic development against malaria caused by Plasmodium falciparum. Research continues into optimizing its efficacy and understanding its pharmacokinetics for potential clinical applications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0